molecular formula C7H5N3O B13671096 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde

1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde

Cat. No.: B13671096
M. Wt: 147.13 g/mol
InChI Key: QXYPRHHNIMYYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of 5-aminopyrazoles with aldehydes under specific conditions. One common method includes the use of diethyl ethoxy methylenemalonate as a starting material, which reacts with 5-aminopyrazole to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating the mixture to facilitate the cyclization process .

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency. This may include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity .

Scientific Research Applications

Properties

IUPAC Name

2H-pyrazolo[4,3-b]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYPRHHNIMYYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.